3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide -

3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Catalog Number: EVT-4122897
CAS Number:
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Dopamine D2 receptor antagonists: These compounds have potential antipsychotic applications [ [], [], [] ].
  • Serotonin 5-HT3 receptor antagonists: These compounds show promise as antiemetic agents, especially for nausea and vomiting induced by chemotherapy or other medications [ [], [], [], [] ].
  • Cholecystokinin 2 (CCK2) receptor antagonists: These agents are investigated for their potential in treating gastric acid secretion disorders [ [] ].
  • CCR5 antagonists: These compounds are being explored for their potential in preventing HIV-1 infection [ [], [] ].
  • HDAC inhibitors: These agents are studied for their potential as anticancer drugs [ [] ].
  • ATP-sensitive potassium channel openers: These compounds show promise in suppressing urinary bladder contractions and could be used to treat overactive bladder [ [], [], [] ].
Synthesis Analysis
  • Reacting 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride [ [] ].
  • Synthesizing a series of benzamides from corresponding benzoic acids [ [] ].
  • Multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization, starting from ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids [ [] ].
Molecular Structure Analysis
  • Conformation of the benzamide moiety: This can be planar or non-planar, often influenced by intramolecular hydrogen bonding [ [], [], [] ].
  • Substituent effects: The type, position, and orientation of substituents on the benzene ring and amide nitrogen significantly affect receptor binding and other pharmacological properties [ [], [], [], [] ].
  • Chirality: Some benzamide derivatives exhibit chirality, and the different enantiomers can possess distinct pharmacological profiles [ [], [], [] ].
Chemical Reactions Analysis
  • Condensation reactions: Used to form the amide bond [ [], [], [] ].
  • Nucleophilic substitution: Employed in the synthesis of some derivatives [ [], [] ].
Mechanism of Action
  • Receptor antagonism: Binding to and blocking the activity of specific receptors, such as dopamine D2, serotonin 5-HT3, and cholecystokinin 2 receptors [ [], [], [] ].
  • Ion channel modulation: Altering the activity of ion channels, such as ATP-sensitive potassium channels [ [], [], [] ].
  • Enzyme inhibition: Inhibiting the activity of enzymes like histone deacetylases (HDACs) [ [] ].
Applications
  • Antipsychotics: Targeting dopamine D2 receptors [ [], [], [], [] ].
  • Antiemetics: Blocking serotonin 5-HT3 receptors to alleviate nausea and vomiting [ [], [], [], [] ].
  • Treatment of gastrointestinal disorders: Antagonizing cholecystokinin 2 receptors to regulate gastric acid secretion [ [] ].
  • Antiviral agents: Inhibiting CCR5 to prevent HIV-1 infection [ [], [], [] ].
  • Anticancer agents: Acting as HDAC inhibitors [ [], [] ].
  • Treatment of overactive bladder: Modulating ATP-sensitive potassium channels to suppress bladder contractions [ [], [], [] ].

Compound Description: FLB 457 is a potent dopamine-D2 receptor antagonist. It exhibits high and stereospecific blocking affinity for dopamine D2-receptors both in vitro and in vivo. The biological activity is confined to the S-enantiomeric form. []

Relevance: This compound shares a similar core structure with 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, both containing a benzamide moiety with a bromine substituent. The primary structural differences lie in the substitution pattern on the benzene ring and the nature of the amine substituent on the amide. While 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide has an ethoxyphenyl group attached to the amide nitrogen, FLB 457 features a more complex (1-ethyl-2-pyrrolidinyl)methyl substituent. Additionally, FLB 457 possesses two methoxy groups on the benzene ring, in contrast to the single ethoxy group in 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide. These structural similarities suggest that FLB 457 could provide insights into the structure-activity relationships of 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, particularly regarding its potential interaction with dopamine receptors. []

(-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

Compound Description: Similar to FLB 457, FLB 463 is a potent and stereospecific dopamine-D2 receptor antagonist. It exhibits high affinity for the receptor both in vitro and in vivo, with the S-enantiomer being the biologically active form. []

Relevance: FLB 463 shares a close structural resemblance to both 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide and FLB 457. Like FLB 457, it features a (1-ethyl-2-pyrrolidinyl)methyl substituent on the amide nitrogen and two methoxy groups on the benzene ring. The key difference between FLB 463 and FLB 457 lies in the presence of an additional hydroxyl group ortho to the amide in FLB 463, making it a salicylamide derivative. This structural similarity, especially with FLB 457, suggests that FLB 463 could further contribute to understanding the structure-activity relationships of 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide within the context of dopamine receptor interactions. []

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (Compound 6)

Compound Description: Compound 6 is a potent benzamide derivative with a high affinity for the [3H]spiperone binding site. It demonstrates significant antidopaminergic properties, effectively inhibiting apomorphine-induced behavioral responses in vivo. Notably, Compound 6 exhibits a preferential inhibition of the hyperactivity component of the behavioral syndrome, suggesting a lower propensity for inducing extrapyramidal side effects in humans at antipsychotically effective doses. []

Relevance: This compound shares a striking structural similarity with 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, particularly in the benzamide core and the bromine substitution on the benzene ring. The key difference lies in the position of the bromine atom, which is at the 5th position in Compound 6, and the nature of the amide substituent. While 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide has an ethoxyphenyl group, Compound 6 features a (1-ethyl-2-pyrrolidinyl)methyl substituent. Despite these differences, the shared structural features and biological activities of Compound 6 offer valuable insights into the potential pharmacological profile of 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, particularly concerning its potential as an antipsychotic agent with a reduced risk of extrapyramidal side effects. []

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridine-carboxamide (AS-8112)

Compound Description: AS-8112 exhibits potent antagonistic activity against both dopamine D2 and serotonin 5-HT3 receptors. In vivo studies demonstrate its effectiveness in reducing the incidence and frequency of emetic episodes induced by cisplatin and morphine. [, , ]

Relevance: While structurally distinct from 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, AS-8112 provides a valuable point of comparison within the broader context of benzamide derivatives as potential antiemetic agents. AS-8112, with its pyridine core and complex amine substituent, highlights the structural diversity within the class of compounds capable of exhibiting dopamine D2 and serotonin 5-HT3 receptor antagonism. The efficacy of AS-8112 in animal models of emesis further underscores the potential therapeutic application of such compounds, suggesting that 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, with its similar benzamide core, might also possess antiemetic properties. [, , ]

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

Compound Description: This series of compounds represents a class of potent dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors. These compounds were investigated for their potential as broad antiemetic agents due to their dual receptor-blocking activity. []

Relevance: This class of compounds shares a significant structural resemblance to 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, particularly in the benzamide core, the presence of a halogen (chlorine in this case) and methoxy substitutions on the benzene ring. The variations in the alkyl substituents on the hexahydro-1,4-diazepine ring provide insights into the structure-activity relationships, especially concerning the dopamine D2 and serotonin 5-HT3 receptor affinities. This structural similarity and the established antiemetic potential of these derivatives suggest that 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide, bearing a comparable benzamide core, might also exhibit similar dual receptor antagonism and, consequently, antiemetic properties. []

Properties

Product Name

3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

IUPAC Name

3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H18BrNO2/c1-3-21-16-9-7-13(8-10-16)12(2)19-17(20)14-5-4-6-15(18)11-14/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

RMTKXBKQKHTYRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.